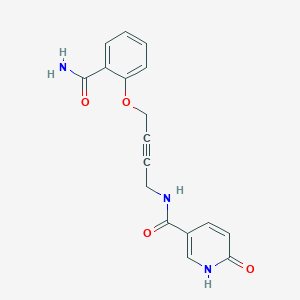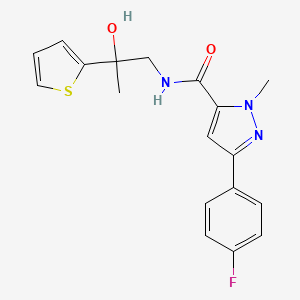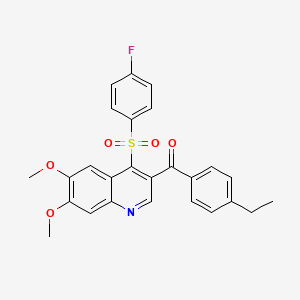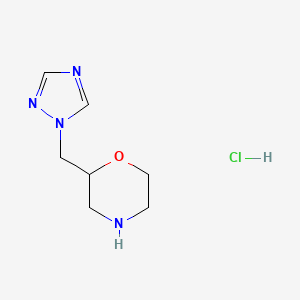
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine, also known as 4C6MMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that has a molecular weight of 209.56 g/mol and is composed of a phenoxy ring with a methylpyrimidine moiety. It is a colorless, solid compound that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of caspase-3, COX-2, and 5-LOX by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-3, COX-2, and 5-LOX, which are all involved in important cellular processes such as apoptosis, inflammation, and arachidonic acid metabolism. Additionally, this compound has been shown to inhibit the activity of the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to be an effective inhibitor of a number of enzymes involved in important cellular processes, making it a useful tool for investigating these processes. However, there are a few limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term studies. Additionally, it has not been extensively studied in humans, so its effects on humans are not fully understood.
Orientations Futures
There are a number of potential future directions for research on 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine. Firstly, further research could be conducted to understand the exact mechanism of action of this compound and to investigate its effects on other enzymes and cellular processes. Additionally, further research could be conducted to investigate the effects of this compound on humans and to determine its safety and efficacy in clinical trials. Finally, further research could be conducted to investigate the potential applications of this compound in other areas, such as drug development and agriculture.
Méthodes De Synthèse
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine can be synthesized by a number of different methods, including the reaction of 4-chlorophenol with methoxymethylpyrimidine in the presence of a catalyst. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is typically complete after 1-2 hours and yields a product with a purity of 95-98%.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been studied for its potential applications in scientific research, specifically in the fields of immunology and cancer biology. It has been shown to be an effective inhibitor of the enzyme caspase-3, which is implicated in the apoptosis process. Additionally, this compound has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Furthermore, this compound has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNSCZOQXPJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)


![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)


![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)